benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone

Description

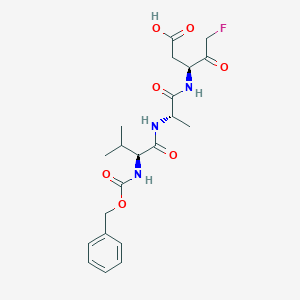

Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone (z-VAD-FMK) is a synthetic, cell-permeable, irreversible pan-caspase inhibitor widely used to study apoptotic pathways. Its structure includes a fluoromethylketone (FMK) group, which covalently binds to the active-site cysteine of caspases, blocking their proteolytic activity . As a broad-spectrum inhibitor, z-VAD-FMK targets caspases-1 through -10, making it a critical tool for dissecting caspase-dependent apoptosis in models ranging from Fas-mediated cell death to TNF-α-induced inflammation .

Properties

IUPAC Name |

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-YEWWUXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420584 | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161401-82-7 | |

| Record name | Z-Val-Ala-Asp fluoromethyl ketone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amino Acid Protection

The Val-Ala-Asp tripeptide backbone is constructed using Fmoc/t-Bu protection chemistry to ensure regioselectivity. Benzyloxycarbonyl (Z) is introduced at the N-terminal valine via reaction with benzyl chloroformate in dichloromethane (DCM) under basic conditions (pH 9–10). Aspartic acid’s side chain carboxyl group is protected as a tert-butyl ester to prevent undesired side reactions during coupling.

Peptide Coupling

Coupling is performed using dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). The reaction proceeds at 0–4°C for 24 hours, achieving >95% coupling efficiency. Post-coupling, the Fmoc group is removed with 20% piperidine in DMF to expose the amine for subsequent elongation.

Fluoromethylketone Installation

The FMK group is introduced at the C-terminal aspartate using fluoromethyl ketone synthon (CAS: 23586-16-7) in anhydrous tetrahydrofuran (THF). The reaction requires catalytic boron trifluoride diethyl etherate (BF₃·Et₂O) and proceeds at −78°C under argon. This step achieves 80–85% yield, with unreacted material recovered via column chromatography.

Global Deprotection and Purification

Final deprotection uses trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) for 2 hours at room temperature. Crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized. Purification via reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) yields ≥95% pure Z-VAD-FMK.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal coupling efficiency (98%) is observed at 4°C in DMF, whereas room-temperature reactions show reduced yields (72–75%) due to epimerization. THF is preferred for FMK incorporation due to its low nucleophilicity, minimizing side reactions with the electrophilic ketone.

Catalytic Additives

The use of 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt improves coupling rates by 15–20% in sterically hindered sequences. BF₃·Et₂O is critical for FMK activation, with stoichiometric amounts (1.2 equiv) maximizing conversion.

Scalability Challenges

Industrial-scale production faces challenges in:

-

FMK Synthon Stability : Degrades above −20°C, requiring cryogenic storage.

-

TFA Handling : Large-volume TFA usage necessitates corrosion-resistant reactors.

Analytical Characterization

Purity Assessment

HPLC Analysis :

| Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (5 µm) | 35% MeCN/0.1% TFA | 12.3 | 95.2 |

| C8 (3.5 µm) | 40% MeCN/0.1% TFA | 10.8 | 96.7 |

Mass Spectrometry (ESI-MS) :

Stability Profiling

Z-VAD-FMK remains stable for 6 months at −20°C in anhydrous DMSO. Aqueous solutions (pH 7.4) degrade by 40% within 72 hours at 25°C, necessitating fresh preparation.

Industrial Production Protocols

Batch vs. Continuous Flow

Cost Drivers

Comparative Analysis of Methodologies

| Parameter | SPPS (Academic) | Industrial Batch | Continuous Flow |

|---|---|---|---|

| Yield (%) | 78–82 | 65–70 | 85–88 |

| Purity (%) | ≥95 | ≥90 | ≥97 |

| Scale (kg/year) | 0.1–1 | 10–50 | 5–10 |

| Cost ($/g) | 1,200–1,500 | 800–900 | 1,000–1,200 |

Troubleshooting and Best Practices

Common Synthesis Issues

-

Low FMK Incorporation : Caused by moisture in THF. Solution: Use molecular sieves and strict anhydrous conditions.

-

Aspartimide Formation : Occurs during prolonged coupling. Mitigation: Limit reaction time to <24 hours.

Emerging Innovations

Chemical Reactions Analysis

Mechanism of Caspase Inhibition

Z-VAD-FMK functions as a competitive, irreversible inhibitor of cysteine-dependent aspartate-specific proteases (caspases) .

Key Reaction Steps:

-

Electrophilic Attack : The fluoromethylketone (-CO-CFH) moiety acts as an electrophile, forming a covalent thioether bond with the catalytic cysteine residue in the caspase active site .

-

Inhibition of Proenzyme Activation : Z-VAD-FMK prevents proteolytic processing of pro-caspases (e.g., pro-CPP32) into their active forms (e.g., CPP32/p17-p12) .

-

Irreversible Binding : The reaction is irreversible due to the stable covalent adduct formed between the inhibitor and caspase .

Table 1: Caspase Inhibition Profile of Z-VAD-FMK

Structural Determinants of Reactivity

The chemical structure of Z-VAD-FMK dictates its reactivity:

-

Benzyloxycarbonyl (Z) Group : Serves as a protective group for the N-terminal valine, enhancing stability and cell permeability .

-

Fluoromethylketone Moiety : Critical for irreversible binding; replaces the C-terminal hydroxyl group (-OH) to act as a "warhead" targeting caspase active sites .

-

Tripeptide Backbone (Val-Ala-Asp) : Mimics the caspase cleavage site (Asp-X-X-Asp), enabling substrate recognition .

Reaction with Thiol Groups :

This reaction is pH-dependent, with optimal activity in neutral to slightly acidic environments .

Specificity and Off-Target Effects

Z-VAD-FMK exhibits broad-spectrum caspase inhibition but shows variable efficacy:

-

Caspase-6 Resistance : Unlike BocD-FMK, Z-VAD-FMK does not inhibit caspase-6-mediated cleavage of 14-3-3 proteins at standard doses .

-

Non-Caspase Targets : At high concentrations (>100 µM), it may inhibit cathepsins and calpains due to structural similarities in active sites .

Stability and Degradation Pathways

-

Acid Sensitivity : The Z-group is cleaved under strong acidic conditions (e.g., HBr/acetic acid) .

-

Hydrogenolysis : The benzyloxycarbonyl group is removable via catalytic hydrogenation, yielding the free amine .

-

Enzymatic Hydrolysis : Esterases hydrolyze the methoxy group (-OMe) in Z-VAD(OMe)-FMK to enhance cellular uptake .

Comparative Reactivity with Analogues

Table 2: Comparison of Z-VAD-FMK with Related Inhibitors

| Inhibitor | Target Specificity | Key Structural Differences | Reactivity Notes |

|---|---|---|---|

| BocD-FMK | Caspase-6 > Caspase-3 | Boc (tert-butoxycarbonyl) group | Inhibits 14-3-3/Bad pathway |

| Ac-DEVD-CHO | Caspase-3/7 | Aldehyde (-CHO) warhead | Reversible inhibition |

| Z-FF-FMK | Cathepsins B/L | Phe-Phe backbone | No caspase inhibition |

Scientific Research Applications

Inhibition of Apoptosis

Z-VAD-FMK is primarily recognized for its role as an inhibitor of apoptosis. It functions by preventing the activation of caspases, which are critical enzymes in the apoptotic pathway.

- Mechanism of Action : Z-VAD-FMK inhibits the processing of caspases such as CPP32 (caspase-3), thereby blocking the apoptotic cascade triggered by various stimuli . This property makes it a valuable tool for studying apoptotic mechanisms in vitro and in vivo.

- Research Findings : Studies have shown that Z-VAD-FMK can prevent apoptosis induced by lipopolysaccharide (LPS) in macrophages, demonstrating its potential to mitigate inflammatory responses .

Cancer Research

Z-VAD-FMK is extensively used in cancer research to explore the role of apoptosis in tumorigenesis and treatment responses.

- Caspase Inhibition in Tumor Cells : The compound has been shown to inhibit caspase processing during apoptosis in various cancer cell lines, allowing researchers to investigate alternative cell death pathways such as necroptosis .

- Combination Therapies : In studies involving 3-bromopyruvate (3BP), Z-VAD-FMK was found to enhance cell viability when combined with 3BP treatment, suggesting its utility in developing combination therapies for colon cancer .

Immunology Applications

Z-VAD-FMK's immunosuppressive properties make it relevant in immunological studies.

- T Cell Proliferation : The compound has been shown to inhibit T cell proliferation without blocking the activation of caspases during T cell activation, indicating its potential for modulating immune responses .

- Endotoxic Shock Models : In models of endotoxic shock induced by LPS, Z-VAD-FMK treatment alleviated mortality and reduced pro-inflammatory cytokine secretion by promoting necroptosis in macrophages . This highlights its application in studying immune responses during sepsis and systemic inflammation.

Neurobiology Studies

Z-VAD-FMK has also been applied in neurobiology to investigate neuronal death mechanisms.

- Mechanisms in Neurodegenerative Diseases : Research indicates that Z-VAD-FMK can induce necroptosis under certain conditions, providing insights into cell death mechanisms relevant to diseases like Alzheimer's .

- Granulysin-Induced Apoptosis : Studies have utilized Z-VAD-FMK to explore the role of mitochondrial apoptosis-inducing factors in granulysin-mediated cytotoxicity against tumor cells .

Case Studies and Experimental Data

The following table summarizes key experimental findings utilizing Z-VAD-FMK across different applications:

Mechanism of Action

Z-Val-Ala-Asp fluoromethyl ketone exerts its effects by irreversibly binding to the active site of caspases, thereby inhibiting their activity . This inhibition prevents the cleavage of poly (ADP-ribose) polymerase, a key step in the apoptosis pathway . The compound is particularly effective in preventing caspase-mediated apoptosis in vivo .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Caspase inhibitors are categorized by their specificity and mechanism of action. Below is a detailed comparison of z-VAD-FMK with structurally and functionally related compounds:

Table 1: Key Properties of z-VAD-FMK and Comparable Caspase Inhibitors

Mechanistic and Functional Differences

Specificity vs. Breadth: z-VAD-FMK’s pan-caspase inhibition makes it ideal for studying global caspase activation, whereas z-DEVD-FMK (caspase-3-specific) or z-IETD-FMK (caspase-8-specific) are used to dissect individual caspase contributions . XIAP, an endogenous inhibitor, selectively targets caspases-3, -7, and -9 via BIR domains, differing from z-VAD-FMK’s irreversible FMK mechanism .

Irreversible vs. Reversible Inhibition :

- FMK-based inhibitors (z-VAD-FMK, z-DEVD-FMK) form covalent bonds with caspases, ensuring prolonged suppression. In contrast, aldehyde inhibitors (e.g., Ac-DEVD-CHO) reversibly bind caspases, offering transient inhibition .

Pathway-Specific Applications: z-VAD-FMK is critical for distinguishing apoptosis (caspase-dependent) from necroptosis (caspase-independent). z-LEHD-FMK specifically blocks caspase-9 in intrinsic apoptosis, while z-VAD-FMK also inhibits extrinsic pathways (e.g., caspase-8 activation) .

Research Limitations: z-VAD-FMK fails to prevent caspase-independent apoptosis, such as GSK-3 inhibitor-induced cell death .

Key Research Findings

- z-VAD-FMK in Apoptosis-Necroptosis Crossroads : In TNF-α-stimulated models, z-VAD-FMK shifts cell death from apoptosis to necroptosis, highlighting caspase-8’s role as a molecular switch .

- Caspase Activation Cascade : z-VAD-FMK blocks upstream caspase activation (e.g., caspase-8), preventing downstream CPP32 (caspase-3) processing, whereas z-DEVD-FMK directly targets active caspase-3 .

Biological Activity

Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, commonly known as Z-VAD-FMK, is a potent pan-caspase inhibitor that has garnered significant attention in the field of apoptosis research. Its ability to inhibit caspases, which are crucial mediators of programmed cell death, positions it as a valuable tool in both basic research and therapeutic applications.

Z-VAD-FMK functions primarily by inhibiting ICE-like proteases, notably CPP32 (caspase-3), which are essential for the execution phase of apoptosis. The compound prevents the processing of inactive precursors of these proteases into their active forms, thereby blocking the apoptotic signaling cascade. This mechanism has been demonstrated in various cell types, including THP-1 and Jurkat T-cells, where Z-VAD-FMK effectively inhibited apoptosis induced by stimuli such as Fas antigen activation .

Research Findings

Numerous studies have explored the biological activity of Z-VAD-FMK, revealing its multifaceted roles in cellular processes:

- Inhibition of Apoptosis : Z-VAD-FMK has been shown to inhibit Fas-induced apoptosis in Jurkat T-cells by preventing the activation of CPP32. This inhibition occurs not by directly blocking CPP32 activity but rather by interfering with its processing .

- Impact on T-cell Proliferation : In primary T-cells, Z-VAD-FMK has been observed to reduce proliferation without blocking the activation of caspase-8 and caspase-3. This suggests a nuanced role in modulating immune responses, particularly under conditions that promote T-cell activation .

- Reactive Oxygen Species (ROS) Generation : The compound has been linked to changes in intracellular redox status. For instance, treatment with Z-VAD-FMK resulted in decreased levels of intracellular glutathione (GSH) and increased ROS levels, which contributed to its inhibitory effects on T-cell activation .

Case Studies and Experimental Data

A variety of experimental models have been employed to assess the effects of Z-VAD-FMK:

Applications in Cancer Research

Z-VAD-FMK's role extends beyond basic apoptosis inhibition; it has implications in cancer research where apoptosis dysregulation is a hallmark. The compound has been used to investigate therapeutic strategies that exploit apoptotic pathways:

- Molecular Imaging : A modified version of Z-VAD-FMK labeled with fluorine-18 has been developed for PET imaging, enabling non-invasive monitoring of caspase activity in tumors. This approach aids in predicting therapeutic responses in cancer treatments .

- Combination Therapies : Studies have indicated that Z-VAD-FMK can enhance the efficacy of certain chemotherapeutic agents by preventing apoptosis in normal cells while allowing tumor cells to undergo programmed cell death .

Q & A

What is the mechanism by which Z-VAD-FMK inhibits caspase activity in apoptosis studies?

Level: Basic

Z-VAD-FMK is a pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases, preventing proteolytic activation of downstream apoptotic effectors. It blocks the processing of pro-caspases (e.g., CPP32/caspase-3) into their active forms by mimicking the caspase cleavage sequence Val-Ala-Asp (VAD), thereby stalling the apoptotic cascade . For validation, researchers should compare its effects with inactive analogs like Z-FA-FMK (Phe-Ala sequence) to confirm specificity .

How should Z-VAD-FMK be optimally administered in cell death experiments?

Level: Basic

- Timing: Pre-treatment is critical. For example, in H₂O₂-induced apoptosis, Z-VAD-FMK is added 2 hours prior to the stimulus to ensure caspase inhibition before apoptotic initiation .

- Concentration: Typical doses range from 20–50 µM, but titration is essential. In bovine neutrophils, 20 µM Z-VAD-FMK effectively blocked caspase activity, while higher doses (50 µM) may induce off-target effects .

- Controls: Include vehicle controls (e.g., DMSO) and parallel assays with caspase-specific inhibitors (e.g., Z-DEVD-FMK for caspase-3) to validate pan-caspase inhibition .

Why does Z-VAD-FMK fail to prevent cell death in some experimental models?

Level: Advanced

Z-VAD-FMK may not block non-apoptotic cell death pathways, such as:

- Autophagy: In macrophages, Z-VAD-FMK induces cytoplasmic vacuolization and bulk protein degradation, markers of autophagic cell death .

- Necroptosis: In HIV-infected CD4+ T cells, mitochondrial membrane permeabilization and apoptosis-inducing factor (AIF) release occur independently of caspases, leading to Z-VAD-FMK-resistant death .

- ROS-driven pathways: In LIGHT/IFN-γ-treated cells, free radicals bypass caspase inhibition, cleaving Bcl-2 into a pro-apoptotic form .

Methodological Note: Combine Z-VAD-FMK with pathway-specific inhibitors (e.g., necrostatin-1 for necroptosis, 3-MA for autophagy) to dissect death mechanisms .

How does Z-VAD-FMK exhibit cell type-specific effects?

Level: Advanced

- Macrophages vs. Smooth Muscle Cells (SMCs): Z-VAD-FMK triggers RIP1-dependent necroptosis in macrophages but not SMCs. This selectivity is linked to RIP1 expression levels and TNFα crosstalk .

- Primary vs. Immortalized Cells: Primary mouse peritoneal macrophages resist Z-VAD-FMK-induced death unless primed with IFN-γ, highlighting microenvironmental influences .

Experimental Design: Use RNAi to knockdown RIP1 or overexpress Bcl-2 to modulate sensitivity .

How can researchers validate the specificity of Z-VAD-FMK in complex models?

Level: Methodological

- Control Inhibitors: Use caspase-specific inhibitors (e.g., Z-IETD-FMK for caspase-8) to distinguish pan-caspase effects from off-target pathways .

- Flow Cytometry: Combine Annexin V/PI staining with caspase-3/7 activity assays. Caspase inhibition should reduce Annexin V+ apoptotic cells but not PI+ necrotic populations .

- Western Blotting: Monitor cleavage of caspase substrates (e.g., PARP) to confirm inhibition efficacy .

What are the implications of Z-VAD-FMK-induced cytokine release in inflammatory models?

Level: Advanced

In macrophages, Z-VAD-FMK upregulates TNFα, IL-6, and chemokines via RIP1/NF-κB pathways. This paradoxically exacerbates inflammation and indirectly kills SMCs via TNFα synergy .

Mitigation Strategy: Co-administer TNFα-neutralizing antibodies or NF-κB inhibitors to isolate caspase-independent effects .

How does Z-VAD-FMK interact with mitochondrial pathways?

Level: Advanced

Z-VAD-FMK does not prevent mitochondrial membrane potential (ΔΨm) loss or cytochrome c release in HIV-infected CD4+ T cells, suggesting caspase-independent mitochondrial dysfunction. Bax translocation may drive this process .

Experimental Tip: Use ΔΨm-sensitive dyes (e.g., JC-1) and assess Bax activation via subcellular fractionation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.